Predicted Physicochemical Differentiation: Basicity (pKa) vs. 5-Hydroxypropynyl Analog
The dimethylamino terminus of Ethyl 5-[3-(dimethylamino)prop-1-ynyl]nicotinate confers a predicted pKa of 7.38 ± 0.28, as calculated from its chemical structure . This value indicates that the compound is partially protonated at physiological pH. In contrast, the closely related analog Ethyl 5-(3-hydroxy-1-propyn-1-yl)nicotinate (CAS 175203-66-4) replaces the basic dimethylamino group with a neutral hydroxyl, eliminating this ionizable center and shifting the molecule to a neutral species across the same pH range. The difference in predicted basicity directly impacts solubility, permeability, and potential interactions with biological targets.
| Evidence Dimension | Predicted acid dissociation constant (pKa) |
|---|---|
| Target Compound Data | pKa = 7.38 ± 0.28 (predicted) |
| Comparator Or Baseline | Ethyl 5-(3-hydroxy-1-propyn-1-yl)nicotinate (CAS 175203-66-4): No basic amine pKa predicted in the physiological range |
| Quantified Difference | Difference in ionizable character; target compound bears a titratable amine, comparator does not |
| Conditions | Predicted value derived from ACD/Labs or similar computational pKa estimation tool |
Why This Matters
The presence of a basic dimethylamino group alters the compound's ionization profile, affecting aqueous solubility and membrane permeability relative to neutral analogs—critical considerations for assay design and formulation.
